molecular formula C11H9N3O2 B1352143 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile CAS No. 169808-00-8

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

Cat. No.: B1352143
CAS No.: 169808-00-8
M. Wt: 215.21 g/mol
InChI Key: NBPPTCRAKRHCOX-UHFFFAOYSA-N
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Description

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is an organic compound characterized by the presence of an imidazolidinone ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For instance, the reaction between 4-methylimidazolidine-2,5-dione and a nitrile compound can yield the desired imidazolidinone structure.

    Attachment to Benzonitrile: The imidazolidinone intermediate is then reacted with a benzonitrile derivative. This step often involves nucleophilic substitution reactions where the imidazolidinone acts as a nucleophile attacking the benzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its imidazolidinone ring is a common motif in many bioactive molecules, making it a candidate for drug development. Studies may focus on its activity against specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
  • 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile

Uniqueness

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazolidinone ring and the nitrile group on the benzene ring. This unique structure can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPTCRAKRHCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937687
Record name 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169808-00-8
Record name Benzonitrile, 4-(4-methyl-2,5-dioxo-4-imidazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169808008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(R or S)-4-(4-Cyanophenyl)-4-methyl-2,5-dioxoimidazolidine was prepared from (R or S)-2-amino-2-(4-cyanophenyl)propionamide using dimethyl carbonate analogously to the procedure indicated in EP-A-173522.
Name
2-amino-2-(4-cyanophenyl)propionamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two
[Compound]
Name
A-173522
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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